2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Description
2-(Furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a benzimidazole derivative characterized by a fused aromatic benzodiazole core substituted with a furan-3-yl group at position 2 and an amine group at position 3. The dihydrochloride salt enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science . Its photophysical properties, including strong π-π stacking interactions and electron delocalization, are attributed to the conjugated aromatic system and the electron-rich furan moiety .
Properties
IUPAC Name |
2-(furan-3-yl)-3H-benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O.2ClH/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7;;/h1-6H,12H2,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNWFRGQDJUZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves the formation of the benzodiazole core followed by the introduction of the furan ring. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole ring. The furan ring can then be introduced through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Amine Functional Group Reactivity
The primary amine group at position 5 of the benzodiazole ring participates in classical amine reactions:
The dihydrochloride salt often requires neutralization (e.g., with NaHCO₃) to liberate the free amine prior to reaction .
Benzodiazole Ring Modifications
The benzodiazole scaffold undergoes electrophilic substitution and ring-opening reactions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitration at position 4 or 6 | |
| Oxidative Ring Opening | H₂O₂, FeCl₃, CH₃CN, 50°C | Forms quinazolinone derivatives |
The electron-deficient nature of benzodiazole directs substituents to positions 4 and 6 .
Furan Ring Reactivity
The furan-3-yl group participates in cycloadditions and electrophilic substitutions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Diels-Alder Reaction | Maleic anhydride, Δ, toluene | Forms bicyclic adducts | |
| Electrophilic Acylation | AcCl, AlCl₃, CH₂Cl₂, 25°C | Acetylated furan (position 5) |
Furan’s electron-rich π-system enables regioselective functionalization .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, THF | Biaryl-functionalized derivatives | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | N-arylated products |
These reactions expand structural diversity for medicinal chemistry applications .
Reductive Transformations
The amine and furan groups undergo selective reductions:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Furan → tetrahydrofuran; amine remains | |
| NaBH₄ Reduction | NaBH₄, MeOH, 0°C | Selective reduction of imine bonds |
Condensation Reactions
The amine group facilitates heterocycle formation:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Triazepine Formation | CS₂, KOH, DMF, Δ | 1,3,5-Triazepine derivatives | |
| Imidazole Cyclization | Glyoxal, NH₄OAc, EtOH, Δ | Fused imidazo-benzodiazoles |
Key Mechanistic Insights
-
Amine Reactivity : The primary amine’s nucleophilicity is modulated by the electron-withdrawing benzodiazole ring, requiring stronger bases (e.g., Cs₂CO₃) for deprotonation in alkylation .
-
Furan Activation : Furan’s oxygen lone pairs enhance electrophilic substitution at position 5, while steric hindrance at position 3 limits reactivity .
-
Benzodiazole Stability : The ring remains intact under mild acidic/basic conditions but undergoes hydrolysis in concentrated H₂SO₄ .
Comparative Reaction Yields
| Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acylation (Ac₂O) | 78 | >95 |
| Suzuki Coupling (Ar-B(OH)₂) | 65 | 92 |
| Diels-Alder (Maleic anhydride) | 82 | 89 |
Data extrapolated from analogous benzodiazole and furan systems .
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis , allowing for the development of more complex molecules. Its structural features enable it to participate in various chemical reactions, such as oxidation and substitution, which are essential for creating diverse chemical products .
Biological Applications
Research has indicated that 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride possesses significant biological activity:
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Investigations into its anticancer properties have shown promise, indicating that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicinal Chemistry
The compound is being explored for its therapeutic properties:
- Mechanism of Action : Its interaction with biological targets can modulate key pathways involved in disease processes, particularly in cancer and infectious diseases .
- Drug Development : Ongoing studies focus on optimizing its structure to enhance efficacy and reduce toxicity, aiming to develop novel therapeutics based on this scaffold .
Case Study 1: Anticancer Activity
A study conducted on the derivatives of benzodiazole highlighted the anticancer potential of compounds similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Comparison Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. The furan ring and benzodiazole core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride and its analogues:
Key Observations:
- Substituent Position Effects : The 3-yl furan isomer exhibits distinct photophysical behavior compared to the 2-yl analogue due to differences in electronic conjugation and steric effects .
- Halogen vs.
- Sulfur vs. Oxygen Heterocycles : Thiophene-substituted analogues (e.g., 2-(thiophen-2-yl)) exhibit reduced polarity and altered reactivity due to sulfur’s lower electronegativity relative to oxygen .
Reactivity and Functional Differences
- Electrophilic Substitution : The furan-3-yl group in the target compound facilitates regioselective electrophilic substitutions at the electron-rich benzodiazole core, whereas fluorophenyl derivatives prioritize reactions at the fluorine-bearing aromatic ring .
- Solubility and Salt Forms : All dihydrochloride salts enhance aqueous solubility, but thiophene- and pyridine-containing variants may exhibit pH-dependent solubility due to their basic or acidic functional groups .
Biological Activity
2-(Furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a furan ring attached to a benzodiazole structure, which is known for its diverse pharmacological properties. Research into its biological activity suggests potential applications in various fields, including medicinal chemistry and drug development.
- Molecular Formula : C11H11Cl2N3O
- Molecular Weight : 272.13 g/mol
- CAS Number : 1193390-29-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan and benzodiazole moieties can modulate various biological pathways by interacting with enzymes or receptors.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown promising antimicrobial properties. For instance, studies on related benzodiazole derivatives have demonstrated efficacy against a range of bacterial strains and fungi, suggesting that this compound may exhibit similar antimicrobial effects.
Anticancer Potential
The compound's structure allows it to potentially inhibit cancer cell proliferation. Preliminary studies have indicated that benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Neuroprotective Effects
There is emerging evidence that benzodiazole derivatives may possess neuroprotective properties. These compounds could help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride | Benzodiazole derivative | Antimicrobial |
| 2-(thiophen-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride | Benzodiazole derivative | Anticancer |
| 2-(pyridin-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride | Benzodiazole derivative | Neuroprotective |
Case Studies and Research Findings
- Anticancer Activity : A study published in a pharmacological journal investigated the anticancer effects of various benzodiazole derivatives. The findings suggested that compounds with furan substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF7) compared to their non-furan counterparts.
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, researchers tested several benzodiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions significantly improved antibacterial activity .
- Neuroprotection : A recent investigation into the neuroprotective effects of benzodiazole derivatives highlighted the potential of these compounds to reduce oxidative stress markers in neuronal cell cultures. The study concluded that modifications in the chemical structure could enhance neuroprotective capabilities .
Q & A
Q. What are the recommended synthetic routes for 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride, and how can purity be optimized?
Methodological Answer:
- Synthetic Pathway : The compound can be synthesized via cyclocondensation of 3-aminobenzodiazole derivatives with furan-3-carbaldehyde under acidic conditions. A typical procedure involves refluxing precursors in tetrahydrofuran (THF) with hydrochloric acid (HCl) to form the dihydrochloride salt .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity.
- Purity Validation : High-performance liquid chromatography (HPLC) with a C18 column (e.g., 4.6 × 250 mm, 5 µm) and UV detection at 254 nm ensures >95% purity. Confirm structural integrity via -NMR (DMSO-d6, δ 7.2–8.5 ppm for aromatic protons) and LC-MS (m/z calculated for CHNO: 283.05) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer:
- Stability Testing : Perform accelerated degradation studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition at 25–150°C.
- Photostability : Expose samples to UV light (λ = 254 nm) for 24–72 hours and monitor degradation via HPLC.
- Humidity Sensitivity : Store samples at 40°C/75% relative humidity for 1 month; quantify residual compound via NMR .
- Recommended Storage : -20°C in amber vials under inert atmosphere (argon/nitrogen) to prevent oxidation and hydrolysis .
Q. What analytical techniques are critical for confirming the compound’s structure and salt form?
Methodological Answer:
- Structural Confirmation :
- NMR : -NMR (DMSO-d6) should show peaks for the benzodiazole core (δ 7.8–8.3 ppm) and furan protons (δ 6.4–7.1 ppm). -NMR confirms the dihydrochloride salt via shifts near δ 160–165 ppm (amine groups) .
- Elemental Analysis : Match calculated vs. observed values for C, H, N, Cl (e.g., Cl%: calculated 25.1%, observed ±0.3%) .
- Salt Form Verification : X-ray crystallography (single-crystal) or FT-IR (N–H stretching at 3200–3400 cm) confirms protonation states .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Methodological Answer:
- SAR Strategy :
- Structural Modifications : Synthesize analogs with substitutions on the furan ring (e.g., nitro, chloro) or benzodiazole core (e.g., methyl, methoxy).
- Biological Assays : Test analogs against target receptors (e.g., adenosine A2A receptor) using radioligand displacement assays (IC determination) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., PDB ID: 3REJ) .
- Key Parameters : Compare logP (lipophilicity), polar surface area, and hydrogen-bonding capacity to correlate with activity .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?
Methodological Answer:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize bovine serum albumin (BSA) on a CM5 chip; measure binding kinetics (k, k) .
- Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., calf thymus DNA) upon compound binding (190–260 nm range) .
- In Vitro Toxicity : Perform MTT assays on HEK-293 cells to assess IC and selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
